N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19988492
InChI: InChI=1S/C18H21FN6O2/c19-15-4-2-14(3-5-15)12-22-16(26)13-23-18(27)25-10-8-24(9-11-25)17-20-6-1-7-21-17/h1-7H,8-13H2,(H,22,26)(H,23,27)
SMILES:
Molecular Formula: C18H21FN6O2
Molecular Weight: 372.4 g/mol

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC19988492

Molecular Formula: C18H21FN6O2

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide -

Specification

Molecular Formula C18H21FN6O2
Molecular Weight 372.4 g/mol
IUPAC Name N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide
Standard InChI InChI=1S/C18H21FN6O2/c19-15-4-2-14(3-5-15)12-22-16(26)13-23-18(27)25-10-8-24(9-11-25)17-20-6-1-7-21-17/h1-7H,8-13H2,(H,22,26)(H,23,27)
Standard InChI Key IMNIVQFALJGIIX-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC=C(C=C3)F

Introduction

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic organic compound characterized by its intricate molecular structure, featuring a piperazine ring, a pyrimidine moiety, a fluorobenzyl group, and a carboxamide functional group. The presence of the fluorine atom in the benzyl group enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmaceutical applications, particularly in the neuropharmacological domain.

Synthesis and Purification

The synthesis of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves several steps, each requiring optimization for yield and purity. Common purification methods include recrystallization and chromatography.

Biological Activity and Potential Applications

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as a potential inhibitor of various receptors and enzymes involved in neurological disorders. Its structural features indicate activity at receptor sites relevant to treating conditions such as anxiety and depression.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Properties
PalbociclibPiperazine, Cyclin-dependent kinase inhibitorCancer treatmentSelectively inhibits cyclin-dependent kinases
FluoxetinePiperazine, Selective serotonin reuptake inhibitorDepression treatmentHighly selective for serotonin transporters
BuspironePiperazine, Serotonin receptor agonistAnxiety treatmentPartial agonist at serotonin receptors
N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamidePiperazine, Pyrimidine, Fluorobenzyl, CarboxamidePotential neuropharmacological applicationsUnique combination of functional groups

Future Research Directions

Further research is necessary to explore the full potential of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide and establish its place within the class of piperazine-based compounds. Interaction studies with biological targets are crucial for understanding its mechanism of action and informing further development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator